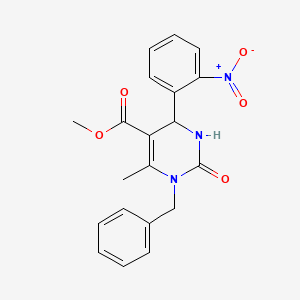![molecular formula C16H19N3O3 B6575896 4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide CAS No. 1203213-42-6](/img/structure/B6575896.png)
4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features an ethoxy group attached to a benzamide moiety, which is further linked to a propyl chain containing a pyridazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide typically involves multiple steps, starting with the preparation of the pyridazinone core This can be achieved through cyclization reactions involving hydrazine and β-keto esters or β-diketones
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an ethyl ester.
Reduction: The pyridazinone ring can be reduced to form a pyridazinol derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Ethyl ester from oxidation.
Pyridazinol derivative from reduction.
Substituted benzamide derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
N-(3,5-Dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)benzamide
Uniqueness: 4-Ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide is unique due to its specific structural features, such as the ethoxy group and the pyridazinone ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-14-8-6-13(7-9-14)16(21)17-10-4-12-19-15(20)5-3-11-18-19/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESPKPIQGIDNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B6575815.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B6575821.png)
![2,2-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B6575836.png)
![1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one](/img/structure/B6575839.png)
![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6575856.png)
![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide](/img/structure/B6575866.png)
![1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575873.png)
![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B6575884.png)
![3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575887.png)
![2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B6575894.png)
![5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575906.png)

![4-chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B6575916.png)
